pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

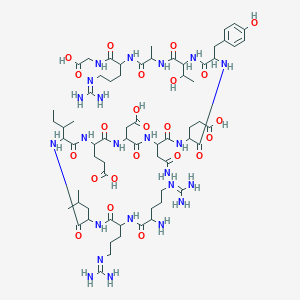

The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate (pp60v-src) is a protein involved in signal transduction pathways in mammalian cells. It is a tyrosine kinase substrate that is essential for the phosphorylation of proteins involved in the regulation of cell growth, differentiation, and metabolism. pp60v-src is a key regulator of cellular signaling pathways, and its autophosphorylation is necessary for the activation of its downstream targets.

Wissenschaftliche Forschungsanwendungen

EGF-Stimulated Tyrosine Phosphorylation

This compound is used in vitro for tyrosine phosphorylation studies stimulated by EGF (epidermal growth factor). It helps in understanding the phosphorylation process and its reversal, akin to the action of DTT (1,4-Dithiothreitol), which is known to increase the activity of insulin receptor/kinase .

EGFR Substrate Screening

The peptide sequence of this compound serves as an EGFR substrate in A431 cell extracts. It is utilized for screening EGFR kinase inhibitors through phosphorylated-substrate quantification .

Kinase Activity and Transformation Ability

Research has explored the role of pp60v-src autophosphorylation in regulating substrate interactions, which is crucial for kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src .

Model Tyrosine Kinase Substrates

The compound has been used to synthesize model tyrosine kinase substrates based on phosphorylation sites of pp60v-src. These substrates help in studying protein conformations like helical or omega-loop .

Auto-thiophosphorylation Studies

Src tyrosine kinase’s ability to auto-thiophosphorylate using ATPγS as a thiophosphodonor has been characterized using this compound, despite the low efficiency of this reaction .

Activation Loop Stabilization

The compound is involved in studies related to autophosphorylation within the activation loop of kinases like PKA and Src. This process stabilizes conformations that allow substrate binding and promotes kinase activity .

Phosphorylation Site Analysis

It is used to analyze the major site of tyrosine phosphorylation in pp60v-src, which is Tyr 416, the primary site-of autophosphorylation in vitro .

Allosteric Switch Studies

This substrate aids in research on allosteric switches between activation loops and C-terminal segments in protein kinases, which are controlled by autophosphorylation .

Wirkmechanismus

Target of Action

The primary target of the compound pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes catalyze the transfer of a phosphate group from ATP to a protein in a cell, specifically to the tyrosine residue of a protein .

Mode of Action

The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate interacts with its target by acting as a substrate for the tyrosine kinase . This compound has the ability to be phosphorylated by the enzyme . The residues 2-12 in this peptide correspond to the sequence of the reported site of tyrosine phosphorylation in the Rous sarcoma virus (RSV)-encoded transforming protein pp60v-src . This interaction results in the phosphorylation of the compound, which can then influence various cellular processes .

Biochemical Pathways

The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate affects the tyrosine kinase pathway . This pathway is crucial for many cellular processes, including cell growth and differentiation, and the regulation of other signal transduction pathways . The phosphorylation of this compound can influence these processes, leading to downstream effects that can alter cellular function .

Result of Action

The molecular and cellular effects of the action of pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate are primarily related to its role as a substrate for tyrosine kinase . The phosphorylation of this compound can lead to the activation or deactivation of various proteins, influencing cellular processes such as cell growth and differentiation .

Action Environment

The action, efficacy, and stability of the pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate can be influenced by various environmental factors. These can include the presence of other molecules, pH levels, temperature, and the overall state of the cell. For example, the activity of tyrosine kinase, and therefore the phosphorylation of the compound, can be influenced by the presence of other signaling molecules .

Eigenschaften

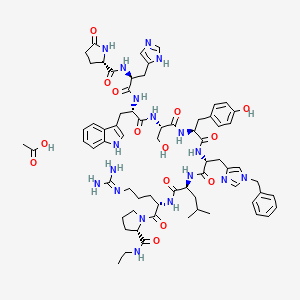

IUPAC Name |

4-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H109N23O23/c1-7-31(4)50(88-60(109)41(25-30(2)3)84-55(104)38(13-10-24-77-66(73)74)81-53(102)36(67)11-8-22-75-64(69)70)62(111)83-40(19-21-47(95)96)57(106)87-44(28-48(97)98)59(108)86-43(27-45(68)92)58(107)82-39(18-20-46(93)94)56(105)85-42(26-34-14-16-35(91)17-15-34)61(110)89-51(33(6)90)63(112)79-32(5)52(101)80-37(12-9-23-76-65(71)72)54(103)78-29-49(99)100/h14-17,30-33,36-44,50-51,90-91H,7-13,18-29,67H2,1-6H3,(H2,68,92)(H,78,103)(H,79,112)(H,80,101)(H,81,102)(H,82,107)(H,83,111)(H,84,104)(H,85,105)(H,86,108)(H,87,106)(H,88,109)(H,89,110)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOIFWGQVMAMSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H109N23O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648691 |

Source

|

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1592.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81493-98-3 |

Source

|

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)

![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)